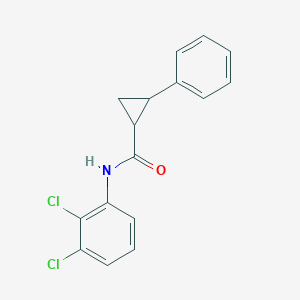
N-(2,3-dichlorophenyl)-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-phenylcyclopropanecarboxamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 2,3-dichlorophenyl and a phenyl group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with phenylcyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,3-dichlorobenzoyl chloride+phenylcyclopropanecarboxamidetriethylaminethis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,3-dichlorophenyl)-2-phenylcyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amides, thiol derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2,3-dichlorophenyl)-2-phenylcyclopropanecarboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and analgesic agent. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions such as arthritis and chronic pain.
Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its properties make it suitable for use as a herbicide or pesticide, contributing to crop protection and yield improvement.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a reduction in the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
2,3-Dichlorophenylpiperazine: This compound is structurally similar but contains a piperazine ring instead of a cyclopropane ring. It is known for its use in the synthesis of pharmaceuticals like aripiprazole.
2,3-Dichlorophenylisocyanate: Another related compound, used in the synthesis of various organic molecules and polymers.
Uniqueness: N-(2,3-dichlorophenyl)-2-phenylcyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a carboxamide group. This combination imparts distinct chemical properties, such as increased rigidity and stability, which can be advantageous in certain applications.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-13-7-4-8-14(15(13)18)19-16(20)12-9-11(12)10-5-2-1-3-6-10/h1-8,11-12H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVQCSZKACBCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
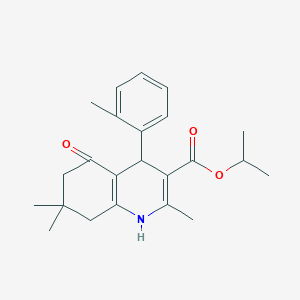
![3-(2-Chlorophenyl)-5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,2,4-oxadiazole](/img/structure/B5246218.png)
![N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-phenylacetamide](/img/structure/B5246230.png)
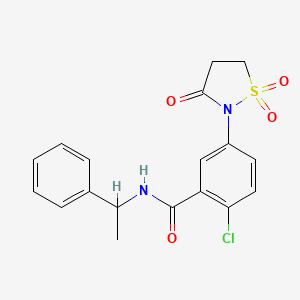
![3-{[(2-Methoxyphenyl)formohydrazido]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5246236.png)
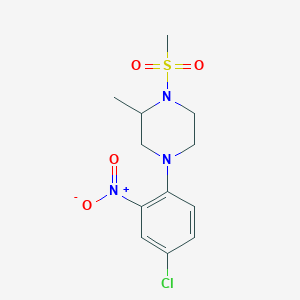
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5246243.png)
![2,2'-[1,5-pentanediylbis(oxy)]dinaphthalene](/img/structure/B5246247.png)
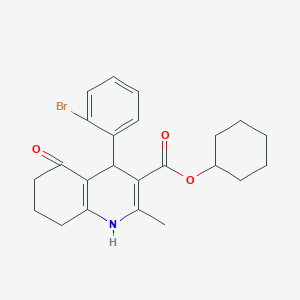
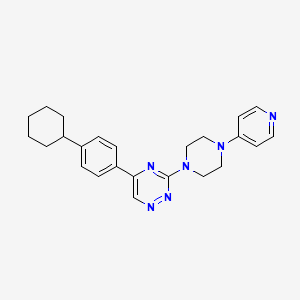
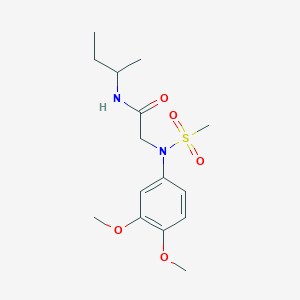
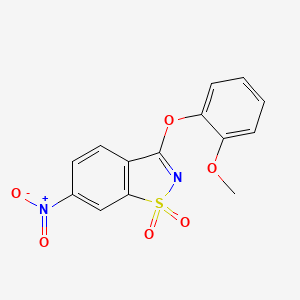
![(5E)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5246281.png)
![N-(2,5-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5246291.png)
